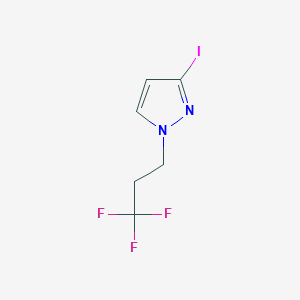

3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

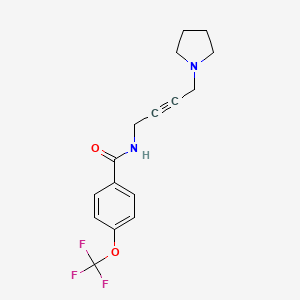

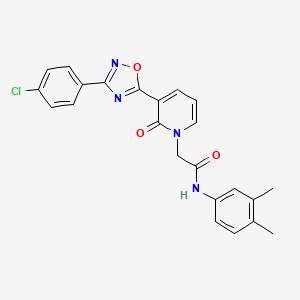

The compound “3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” belongs to the class of organic compounds known as halogenated organics. These are compounds containing atoms covalently bonded to an organic group. The halogen atoms are usually chlorine, bromine, fluorine, or iodine .

Molecular Structure Analysis

The molecular structure of “3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” would likely consist of a pyrazole ring attached to a trifluoropropyl group at one position and an iodine atom at another .Chemical Reactions Analysis

Again, while specific reactions involving “3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” are not available, similar compounds are often used as intermediates in the synthesis of other complex organic compounds .科学的研究の応用

Synthesis and Derivatization

Iodolopyrazolium salts, synthesized through oxidative cyclization of 3-(2-iodophenyl)-1H-pyrazoles, demonstrate broad substrate scope. These compounds serve as valuable synthetic intermediates, particularly in site-selective ring openings and in the generation of anti-inflammatory drug derivatives such as celecoxib. Their role as highly active halogen-bond donors further underscores their utility in chemical synthesis (Boelke et al., 2020).

Metal-Organic Frameworks (MOFs)

Pyrazolate-bridged metal–organic frameworks, synthesized using tritopic pyrazole-based ligands, exhibit exceptional thermal and chemical stability. These MOFs, with accessible metal cation sites and high surface areas, are poised for applications in catalysis, showcasing the adaptability of pyrazole derivatives in materials science (Colombo et al., 2011).

Catalysis

Iodonium salts, including iodolopyrazolium derivatives, have been identified as efficient iodine(III)-based noncovalent organocatalysts for Knorr-type reactions. These reactions underscore the catalytic versatility of pyrazole derivatives, capable of facilitating the synthesis of N-acyl pyrazoles with high efficiency (Yunusova et al., 2021).

Energetic Materials

Energetic N,N'-ethylene-bridged polyiodoazoles derived from iodine-rich pyrazole and imidazole demonstrate significant biocidal efficiency upon thermal decomposition. These findings highlight the potential of pyrazole derivatives in the development of novel agent defeat weapons and biocidal formulations (Zhao et al., 2017).

Fluorinated Compounds Synthesis

The synthesis of 3-(polyfluoroalkyl)pyrazoles from poly-fluoroalkyl iodides reveals a practical approach to generating valuable intermediates for further chemical transformations. This research emphasizes the importance of pyrazole derivatives in the synthesis of fluorinated organic compounds (Tang & Hu, 1995).

特性

IUPAC Name |

3-iodo-1-(3,3,3-trifluoropropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c7-6(8,9)2-4-12-3-1-5(10)11-12/h1,3H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSOQRAZIWIBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1I)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2441076.png)

![(2E)-4-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-ylamino)-4-oxobut-2-enoic acid](/img/structure/B2441087.png)

![methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2441088.png)